Uridine, 2'-deoxy-4'-C-5H-tetrazol-5-yl-, (R)-
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Overview
Description
Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- is a synthetic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their stability and resistance to metabolic degradation, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- can be approached through various methods. One common method involves the use of click chemistry, which is known for its efficiency and eco-friendliness. This method typically uses water as a solvent and moderate reaction conditions to achieve high yields . Industrial production methods may involve the use of metal catalysts and specific reaction conditions to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal hydroxides, acidic chlorides, and strong oxidizers . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with metal hydroxides can produce stable tetrazole anions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in organic and bioorganic synthesis . In biology and medicine, tetrazole derivatives are explored for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties . Additionally, tetrazoles are used in the development of pharmaceuticals due to their ability to mimic carboxylic acids and enhance the solubility of drugs .
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to participate in receptor-ligand interactions and stabilize negative charges through electron delocalization . This property enhances the compound’s ability to penetrate cell membranes and exert its biological effects .
Comparison with Similar Compounds
Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 2,5-di(2H-tetrazol-5-yl)terephthalic acid . These compounds share similar structural features but differ in their specific applications and properties. For instance, 5-phenyltetrazole is known for its high acidity due to resonance stabilization, while 2,5-di(2H-tetrazol-5-yl)terephthalic acid is used in the formation of metal-organic frameworks .
Properties
CAS No. |
64294-98-0 |
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Molecular Formula |
C10H12N6O5 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-5-(5H-tetrazol-5-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N6O5/c17-4-10(8-12-14-15-13-8)5(18)3-7(21-10)16-2-1-6(19)11-9(16)20/h1-2,5,7-8,17-18H,3-4H2,(H,11,19,20) |
InChI Key |
JEDKXPYDLNXUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)(CO)C3N=NN=N3)O |
Origin of Product |
United States |
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